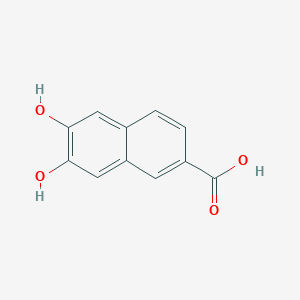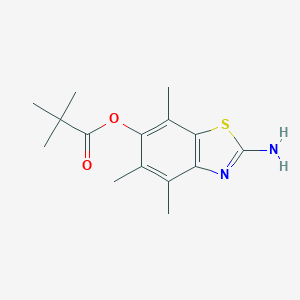
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DMTB is a fluorescent probe that is commonly used in biological studies to monitor the activity of enzymes, proteins, and other biomolecules. It is a derivative of benzothiazole and is synthesized through a multi-step process involving the reaction of 2-amino-4,5,7-trimethylbenzothiazole with propanoic acid and thionyl chloride.
Mecanismo De Acción
DMTB acts as a fluorescent probe by undergoing a chemical reaction with the target molecule. The reaction results in a change in the fluorescence properties of DMTB, which can be detected using fluorescence spectroscopy. The mechanism of action of DMTB is based on the principle of fluorescence resonance energy transfer (FRET).
Efectos Bioquímicos Y Fisiológicos
DMTB has been shown to have a variety of biochemical and physiological effects. It has been used to detect the presence of reactive oxygen species (ROS) in cells, which are known to play a role in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. DMTB has also been used to monitor mitochondrial function, which is important for cellular energy production. Additionally, DMTB has been used to measure pH changes in cells, which are important for maintaining cellular homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTB has several advantages for lab experiments. It is a highly sensitive and specific fluorescent probe that can be used to monitor the activity of enzymes, proteins, and other biomolecules in real-time. Additionally, DMTB is relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations to the use of DMTB. It requires a fluorescence microscope or spectrofluorometer for detection, which can be expensive. Additionally, DMTB has limited solubility in water, which can make it difficult to use in aqueous environments.
Direcciones Futuras
There are several future directions for the use of DMTB in scientific research. One area of interest is the development of new fluorescent probes based on DMTB that have improved properties such as increased sensitivity and specificity. Additionally, DMTB could be used in the development of new diagnostic tools for diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Finally, DMTB could be used in the development of new therapies for these diseases by targeting specific biomolecules that are involved in disease progression.
In conclusion, DMTB is a fluorescent probe that has gained significant attention in scientific research in recent years. It is widely used in biochemical and physiological studies to monitor the activity of enzymes, proteins, and other biomolecules. DMTB has several advantages for lab experiments, including its high sensitivity and specificity. However, there are some limitations to its use, such as its limited solubility in water. There are several future directions for the use of DMTB in scientific research, including the development of new fluorescent probes and the use of DMTB in the development of new diagnostic tools and therapies for diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Métodos De Síntesis
The synthesis of DMTB involves the reaction of 2-amino-4,5,7-trimethylbenzothiazole with propanoic acid and thionyl chloride. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The resulting product is purified through column chromatography to obtain pure DMTB.
Aplicaciones Científicas De Investigación
DMTB is widely used in scientific research as a fluorescent probe to monitor the activity of enzymes, proteins, and other biomolecules. It is used in a variety of biological studies, including but not limited to, the detection of reactive oxygen species, the measurement of pH, and the monitoring of mitochondrial function.
Propiedades
Número CAS |
120164-19-4 |
|---|---|
Nombre del producto |
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester |
Fórmula molecular |
C15H20N2O2S |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H20N2O2S/c1-7-8(2)11(19-13(18)15(4,5)6)9(3)12-10(7)17-14(16)20-12/h1-6H3,(H2,16,17) |
Clave InChI |
JRYCEPJHJLGFHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)C(C)(C)C)C |
SMILES canónico |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)C(C)(C)C)C |
Sinónimos |
Propanoic acid, 2,2-dimethyl-, 2-amino-4,5,7-trimethyl-6-benzothiazolyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



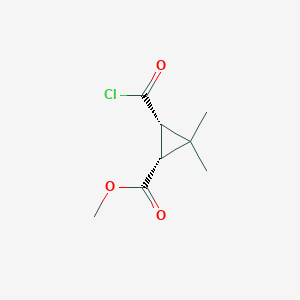
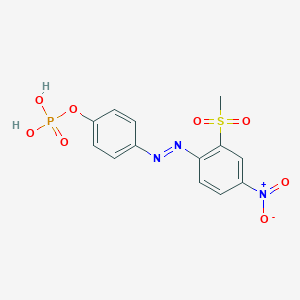
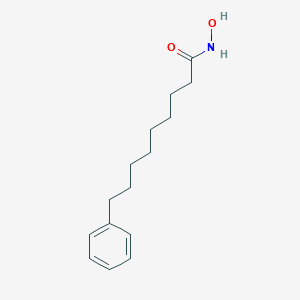
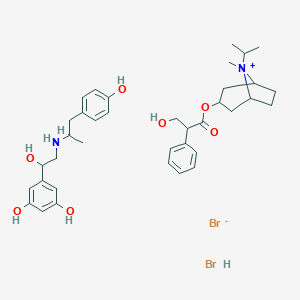
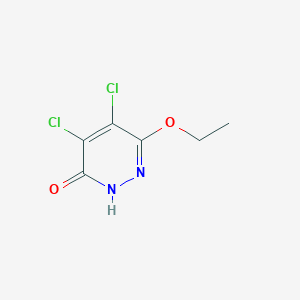


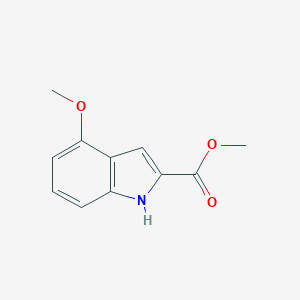
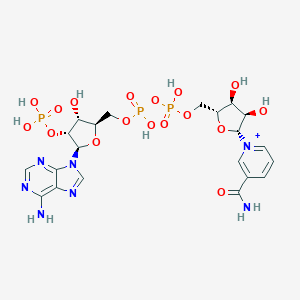
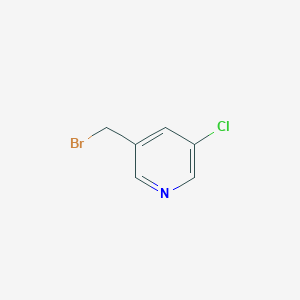

![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)
![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)
